molecular formula C8H8N2O4 B13119463 Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B13119463
M. Wt: 196.16 g/mol
InChI Key: YKTYCJUXRJVQKV-UHFFFAOYSA-N
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Description

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that features a unique structure combining a pyrimidine ring with a dioxane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. This process leads to the formation of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which can undergo various chemical transformations to yield the desired compound .

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the dioxane and pyrimidine rings .

Scientific Research Applications

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is unique due to its combination of a dioxane moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a pyrimidine ring with a dioxane moiety. Its molecular formula is C7H8N2O4C_7H_8N_2O_4 and it has a molecular weight of 196.16 g/mol. The compound features a methyl ester functional group at the carboxylate position, which enhances its chemical reactivity and potential biological activity .

Synthesis Pathways

The synthesis of this compound typically involves cyclization reactions starting from simpler pyrimidine derivatives. Key steps include:

  • Cyclization of 4,5-Dihydroxy-2-methyl-pyrimidine : This step is followed by dibromination and oxidation to yield various derivatives.
  • Chemical Transformations : These include modifications of the carbonyl group to produce different 2-substituted derivatives .

Anticancer Potential

Research indicates that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can disrupt the proliferation of rapidly dividing cancer cells, suggesting potential anticancer properties .

In Vitro Studies :

  • Studies have shown that related pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Antiviral and Anti-inflammatory Properties

Ongoing investigations are exploring the antiviral and anti-inflammatory effects of this compound. Preliminary results suggest that it may inhibit viral replication pathways and modulate inflammatory responses in vitro .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, we can compare it with other related compounds:

Compound NameMolecular FormulaKey Features
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidineC7H8N2O2C_7H_8N_2O_2Lacks carboxylate group; simpler structure
Benzyl 6-benzyl-5,7-dioxo-5H-[1,3]thiazolo[3,2-C]pyrimidine-2-carboxylateC14H12N2O4SC_{14}H_{12}N_2O_4SContains thiazole moiety; different heterocyclic structure
2-(Diethoxymethyl)-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidineC11H14N2O4C_{11}H_{14}N_2O_4Contains ethoxy groups; larger and more complex

These compounds exhibit varying degrees of biological activity due to their distinct structural features .

Case Studies and Research Findings

  • Anticancer Activity : A study reported that a related compound demonstrated potent cytotoxicity with an IC50 value of approximately 0.09 µM against MCF-7 cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with key enzymes involved in cellular proliferation and survival pathways .

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H8N2O4/c1-12-8(11)6-9-4-5-7(10-6)14-3-2-13-5/h4H,2-3H2,1H3

InChI Key

YKTYCJUXRJVQKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=N1)OCCO2

Origin of Product

United States

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